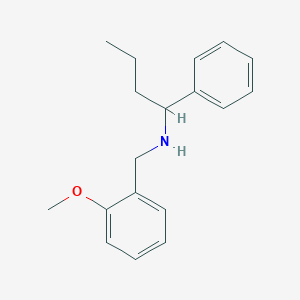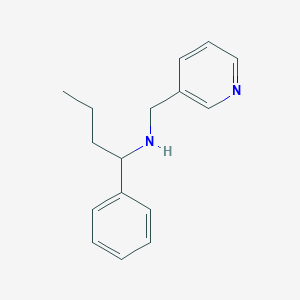![molecular formula C18H26N2O3 B271728 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol](/img/structure/B271728.png)
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol is a compound that belongs to the class of beta-blockers. It is widely used in scientific research as a tool to study the physiological and biochemical effects of beta-adrenergic receptor blockade.
Mécanisme D'action
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol works by blocking the beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various organs such as the heart, lungs, and liver. When activated, these receptors increase heart rate, blood pressure, and metabolism. By blocking these receptors, 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol reduces heart rate, blood pressure, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol include a reduction in heart rate, blood pressure, and metabolism. It also reduces the contractility of the heart and the production of renin in the kidneys. It can also cause bronchodilation and reduce the secretion of insulin in the pancreas.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol in lab experiments include its ability to selectively block beta-adrenergic receptors and its well-established safety profile. The limitations include its limited solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
For research on 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol include the development of more efficient synthesis methods and the investigation of its potential therapeutic applications. It can also be used to study the role of beta-adrenergic receptors in various disease states such as heart failure, hypertension, and diabetes. Finally, it can be used to develop new beta-blockers with improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol involves several steps. The first step involves the protection of the amino group of 2-amino-1-(4-hydroxyphenyl)ethanol using a protecting group such as benzyl or tert-butyloxycarbonyl (BOC). The protected amino alcohol is then reacted with 2-(2-furyl)ethylamine to form the corresponding protected secondary amine. The protecting group is then removed, and the resulting secondary amine is reacted with isopropyl chloroformate to form the corresponding carbamate. Finally, the carbamate is reacted with 2-aminoethanol to form 1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol.
Applications De Recherche Scientifique
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol is widely used in scientific research as a tool to study the physiological and biochemical effects of beta-adrenergic receptor blockade. It is used to investigate the role of beta-adrenergic receptors in various physiological processes such as heart rate, blood pressure, and metabolism. It is also used to study the effects of beta-blockers on the cardiovascular system, respiratory system, and central nervous system.
Propriétés
Nom du produit |
1-({2-[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]ethyl}amino)-2-propanol |
|---|---|
Formule moléculaire |
C18H26N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-[2-[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C18H26N2O3/c1-13(21)11-19-9-10-20-12-17-7-8-18(23-17)16-5-3-15(4-6-16)14(2)22/h3-8,13-14,19-22H,9-12H2,1-2H3 |
Clé InChI |
RAFNFWJWBDXRDD-UHFFFAOYSA-N |
SMILES |
CC(CNCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O |
SMILES canonique |
CC(CNCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271645.png)
![N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B271648.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271655.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amine](/img/structure/B271656.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271660.png)
![2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B271661.png)

![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271665.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271666.png)

![2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B271668.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271669.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B271670.png)